Ceftazidime pentahydrate is classified as a β-lactam antibiotic, specifically a cephalosporin. It was patented in 1979 by the Glaxo Group and entered commercial use in 1984. The compound is derived from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporins. Its chemical formula is .
The synthesis of ceftazidime involves several key steps:
A notable method described in a patent includes dissolving ceftazidime dihydrochloride in water, adjusting pH, and performing filtration and drying steps to achieve high yield and purity .
The molecular structure of ceftazidime pentahydrate consists of a bicyclic structure typical of cephalosporins, characterized by a β-lactam ring fused with a thiazolidine ring. Key features include:
Ceftazidime participates in various chemical reactions typical of β-lactam antibiotics:
Ceftazidime exerts its antibacterial effect by inhibiting the activity of penicillin-binding proteins involved in the final stages of bacterial cell wall synthesis. The mechanism involves:
Ceftazidime pentahydrate possesses several notable physical and chemical properties:
Key analytical data include:
Ceftazidime pentahydrate is widely used in clinical settings due to its broad-spectrum activity against gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa. Its applications include:
Ceftazidime pentahydrate (C₂₂H₃₂N₆O₁₂S₂·5H₂O) is industrially synthesized via a multi-step process starting from 7-aminocephalosporanic acid (7-ACA). The final crystallization stage determines hydrate stability and purity. A patented dual-stream process optimizes yield and minimizes impurities: one stream dissolves ceftazidime hydrochloride in water for injection, followed by activated carbon decolorization and filtration; a parallel stream prepares a second ceftazidime hydrochloride solution for crystallization initiation. Combining these streams under pH control enables high-purity pentahydrate formation. This method eliminates external acid usage by leveraging the inherent acidity of ceftazidime hydrochloride, reducing wastewater burden by ~30% while achieving yields >92% [1] [4].
Table 1: Industrial Synthesis Parameters for Ceftazidime Pentahydrate
Process Variable | Traditional Method | Dual-Stream Protocol |
---|---|---|
Starting Material | Ceftazidime hydrochloride | Ceftazidime hydrochloride |
Solvent System | Frozen water | Water for injection |
Decolorization Agent | Activated carbon | Activated carbon (two stages) |
pH Adjustment | External acids/alkalis | Self-acidification + NaOH |
Crystallization Temp | 5-15°C | 0-10°C |
Yield | 80-85% | >92% |
Key Impurity | Δ²-isomer (~1.2%) | Δ²-isomer (<0.5%) |
Ceftazidime pentahydrate crystallization proceeds through a water-mediated supramolecular assembly. The orthorhombic crystal lattice (space group P2₁2₁2₁) incorporates five water molecules in distinct coordination environments. Thermal analysis reveals a sequential dehydration pattern: three loosely bound water molecules (OW3–OW5) release at 40–60°C, while two structurally integrated molecules (OW1–OW2) require >80°C for detachment. This hierarchy directly impacts hydrate stability during processing. Vacuum conditions destabilize the hydrate, inducing partial amorphization at 30°C—well below the atmospheric dehydration threshold (60°C). Crystallization kinetics studies show optimal crystal growth at pH 3.6–4.0 and 0–10°C, where controlled supersaturation prevents inclusion of the degradation product pyridine [5] [10] [6].
Table 2: Structural Roles of Water Molecules in Ceftazidime Pentahydrate
Water Site | Binding Environment | Dehydration Temp (°C) | Role in Crystal Stability |
---|---|---|---|
OW1 | Tethered in cavity by 4 ceftazidime molecules | 85–90 | Maintains lattice dimensions |
OW2 | Hydrogen-bonded to carboxylate group | 75–80 | Stabilizes β-lactam ring |
OW3 | Chain along screw axis | 50–55 | Facilitates crystal packing |
OW4/OW5 | Surface-associated | 40–45 | Solvent-mediated nucleation |
Hydrate integrity depends on solvent composition during crystallization and storage:
Table 4: Solvent System Impact on Hydrate Stability
Solvent Condition | Storage Temp (°C) | t₉₀ (Time for 90% Integrity) | Primary Degradant |
---|---|---|---|
Water (unbuffered) | 25 | 12 hours | Δ²-isomer |
Phosphate buffer pH 6.4 | 4 | 7 days | Pyridine |
10% Ethanol-water | 25 | 48 hours | Open-ring derivative |
Liposomal (DPPC:DPPG) | 8 | 30 days | None detected |
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6